

Independent Verification of Published Data on the KAT6A/B Inhibitor PF-07248144

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Compound of Interest		
Compound Name:	KAT681	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-in-class KAT6A/B inhibitor, PF-07248144, with alternative therapeutic options for hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer (mBC). The information is compiled from publicly available clinical trial data and publications to support independent verification and further research.

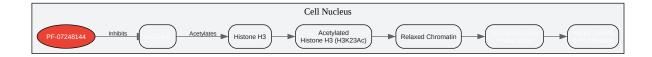
Mechanism of Action and Rationale

PF-07248144 is a selective, catalytic inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1][2][3] These enzymes play a crucial role in regulating gene transcription by acetylating histone H3 at lysine 23 (H3K23Ac), leading to a more relaxed chromatin state that facilitates gene expression.[4][5] In certain cancers, including an estimated 10-15% of ER+ breast cancers, the activity of KAT6A/B is dysregulated, contributing to tumor cell growth and proliferation.[1][6][7] By inhibiting KAT6A/B, PF-07248144 is designed to suppress this abnormal gene activity, thereby inhibiting cancer growth.[2][8] Preclinical studies have shown that KAT6A/B inhibition can suppress the expression of the estrogen receptor (ER), suggesting a mechanism to overcome resistance to endocrine therapies.[1]

Signaling Pathway of KAT6A/B Inhibition

The following diagram illustrates the proposed mechanism of action for PF-07248144.





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Caption: Mechanism of PF-07248144 action.

Clinical Performance of PF-07248144

PF-07248144 has been evaluated in a Phase 1 clinical trial (NCT04606446) as both a monotherapy and in combination with fulvestrant in patients with heavily pretreated ER+/HER2-mBC, many of whom had progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[3][9][10]

Efficacy Data

The following tables summarize the key efficacy findings from the Phase 1 study of PF-07248144.

Table 1: Efficacy of PF-07248144 in ER+/HER2- Metastatic Breast Cancer



Treatmen t Arm	Dose	Number of Patients (n)	Objective Respons e Rate (ORR) (95% CI)	Clinical Benefit Rate (CBR) (95% CI)	Median Progressi on-Free Survival (mPFS) (95% CI)	Median Duration of Response (mDOR) (95% CI)
PF- 07248144 Monothera py	5 mg QD	35	11.4% (3.2-26.7)	31.4% (16.9-49.3)	-	12.0 months (7.4-NE)
PF- 07248144 + Fulvestrant	5 mg QD	43	37.2% (23.0-53.3)	55.8% (39.9-70.9)	10.7 months (5.3-13.8)	15.8 months (9.2-NE)
PF- 07248144 + Fulvestrant	1 mg QD	29	24.1% (10.3-43.5)	37.9% (20.7-57.7)	3.6 months (1.8-5.6)	4.6 months (3.4-NE)
Data as of various cutoff dates in 2023 and 2024.[10]						
NE = Not Estimable	_					

Safety and Tolerability

The most common treatment-related adverse events (TRAEs) are detailed below.

Table 2: Common Treatment-Related Adverse Events (TRAEs) for PF-07248144 (Any Grade)



Adverse Event	PF-07248144 + Fulvestrant (5 mg) Frequency
Dysgeusia	83.7%
Neutropenia	65.1%
Anemia	44.2%
Grade 3 or higher TRAEs were reported in 62.8% of patients. The most frequent Grade ≥3 TRAE was neutropenia. No febrile neutropenia was observed.[1][11][12]	

Comparison with Alternative Therapies

The current standard of care for patients with HR+/HER2- mBC who have progressed on endocrine therapy, with or without a CDK4/6 inhibitor, includes combinations such as everolimus with either exemestane or fulvestrant. These regimens are also being used as comparators in the ongoing Phase 3 KATSIS-1 trial of PF-07248144.[13]

Efficacy of Comparator Regimens

The following table summarizes the efficacy of everolimus-based combinations from key clinical trials.

Table 3: Efficacy of Everolimus-Based Combinations in HR+/HER2- Metastatic Breast Cancer



Treatment Arm	Trial	Patient Population	Number of Patients (n)	Median Progressio n-Free Survival (mPFS) (95% CI)	Objective Response Rate (ORR) (95% CI)
Everolimus + Exemestane	BOLERO-2	Postmenopau sal, progressed on NSAI	485	7.8 months vs 3.2 months with placebo + exemestane	-
Everolimus + Exemestane	4EVER	Postmenopau sal, progressed on or after NSAI	299	5.6 months (5.4-6.0)	8.9% (5.8- 12.9)
Everolimus + Exemestane	Real-world study	Progressed on CDK4/6i and chemotherap y	70	6.6 months	57.1% (Partial Response)
Everolimus + Fulvestrant	PrECOG 0102	Postmenopau sal, resistant to AI therapy	65 (everolimus arm)	10.4 months vs 5.1 months with placebo + fulvestrant	18.2%
NSAI = Non- steroidal aromatase inhibitor; AI = Aromatase inhibitor.					
[14][15][16] [17][18]	_				



Safety Profile of Comparator Regimens

Table 4: Common Grade 3 Adverse Events for Everolimus-Based Combinations

Adverse Event	Everolimus + Fulvestrant (PrECOG 0102)	Everolimus + Exemestane (4EVER)
Stomatitis	9%	8.4%
Pneumonitis	6%	-
Fatigue	5%	-
Hyperglycemia	6%	-
General physical health deterioration	-	6.7%
Dyspnea	-	4.7%
Anemia	-	4.3%
[14][16]		

Experimental Protocols

The data for PF-07248144 is derived from the Phase 1, open-label, multicenter study (NCT04606446).

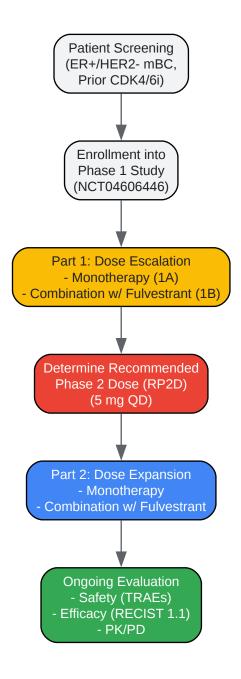
- Study Design: The study included a dose-escalation part (Part 1A monotherapy, Part 1B combination) and a dose-expansion part.[9]
- Patient Population: Patients had locally advanced or metastatic ER+/HER2- breast cancer, castration-resistant prostate cancer, or non-small cell lung cancer that was resistant or intolerant to standard therapy (Part 1A), or metastatic ER+/HER2- breast cancer with progression after at least one line of CDK4/6 inhibitor and endocrine therapy (Part 1B and expansion).[9][10]
- Treatment Administration: PF-07248144 was administered orally once daily in 28-day cycles.
 In the combination arms, fulvestrant was administered at a dose of 500 mg.[9]



Objectives: The primary objectives were to assess the safety and tolerability of PF-07248144
and to determine the recommended dose for expansion. Secondary objectives included
evaluating pharmacokinetics and antitumor activity based on RECIST 1.1.[19]

Clinical Trial Workflow

The following diagram outlines the general workflow of the Phase 1 clinical trial for PF-07248144.



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Caption: Phase 1 trial workflow for PF-07248144.

Conclusion

The KAT6A/B inhibitor PF-07248144 has demonstrated promising antitumor activity and a manageable safety profile in heavily pretreated patients with ER+/HER2- metastatic breast cancer.[9][12] The combination of PF-07248144 with fulvestrant, in particular, has shown a notable objective response rate and progression-free survival in a patient population with high unmet need.[11] The ongoing Phase 3 KATSIS-1 trial will be critical in further defining the role of this novel agent in comparison to existing standard-of-care regimens. The primary adverse events of dysgeusia and neutropenia require careful management.[1][12] Continued research and data from pivotal trials will be essential to fully establish the clinical value of KAT6A/B inhibition in this setting.

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